Cas no 2138531-50-5 (3-bromo-2-propylimidazo1,2-apyridine)

3-bromo-2-propylimidazo1,2-apyridine structure
2138531-50-5 structure
Product Name:3-bromo-2-propylimidazo1,2-apyridine
CAS No:2138531-50-5
MF:C10H11BrN2
MW:239.111741304398
CID:5837591
PubChem ID:68402044
Update Time:2025-07-14

3-bromo-2-propylimidazo1,2-apyridine Chemical and Physical Properties

Names and Identifiers

    • 3-bromo-2-propylimidazo1,2-apyridine
    • SCHEMBL12844018
    • EN300-1197174
    • 2138531-50-5
    • 3-bromo-2-propylimidazo[1,2-a]pyridine
    • Inchi: 1S/C10H11BrN2/c1-2-5-8-10(11)13-7-4-3-6-9(13)12-8/h3-4,6-7H,2,5H2,1H3
    • InChI Key: NCUSUSLKLDJQAC-UHFFFAOYSA-N
    • SMILES: BrC1=C(CCC)N=C2C=CC=CN12

Computed Properties

  • Exact Mass: 238.01056g/mol
  • Monoisotopic Mass: 238.01056g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 17.3Ų

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Additional information on 3-bromo-2-propylimidazo1,2-apyridine

Professional Introduction to 3-bromo-2-propylimidazo[1,2-apyridine] (CAS No. 2138531-50-5)

3-bromo-2-propylimidazo[1,2-apyridine], identified by the Chemical Abstracts Service (CAS) number 2138531-50-5, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the imidazo[1,2-apyridine] scaffold, a class of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of 3-bromo-2-propylimidazo[1,2-apyridine] include a bromine substituent at the 3-position and an isopropyl group at the 2-position, which contribute to its unique chemical properties and reactivity. These structural motifs make it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel small-molecule drugs.

The imidazo[1,2-apyridine] core is a privileged scaffold in drug discovery, exhibiting a broad spectrum of biological activities including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The bromine atom in 3-bromo-2-propylimidazo[1,2-apyridine] serves as a versatile handle for further functionalization via cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions allow for the introduction of diverse substituents at other positions of the heterocyclic ring, enabling the exploration of novel pharmacophores and lead optimization.

In recent years, there has been growing interest in developing inhibitors targeting protein-protein interactions (PPIs), which play crucial roles in various cellular processes and are often implicated in diseases such as cancer and inflammation. 3-bromo-2-propylimidazo[1,2-apyridine] has been investigated as a potential scaffold for designing PPI inhibitors due to its ability to modulate protein interactions through direct binding or allosteric modulation. The presence of both bromine and isopropyl groups provides multiple opportunities for structure-based drug design and optimization.

One of the most compelling aspects of 3-bromo-2-propylimidazo[1,2-apyridine] is its utility in fragment-based drug discovery. Fragments are small molecules that bind to specific sites on target proteins, and their use has revolutionized the way new drugs are discovered. The ability to identify and optimize fragment-sized compounds like 3-bromo-2-propylimidazo[1,2-apyridine] can lead to the development of highly specific and potent inhibitors with improved pharmacokinetic profiles.

Recent studies have demonstrated the potential of 3-bromo-2-propylimidazo[1,2-apyridine] in the development of kinase inhibitors. Kinases are enzymes that play essential roles in cell signaling pathways and are frequently dysregulated in diseases such as cancer. By targeting kinases with small molecules like 3-bromo-2-propylimidazo[1,2-apyridine], researchers aim to disrupt aberrant signaling pathways that drive disease progression. The bromine substituent at the 3-position allows for further derivatization to fine-tune binding affinity and selectivity against specific kinase targets.

The synthesis of 3-bromo-2-propylimidazo[1,2-apyridine] involves multi-step organic transformations that highlight its synthetic versatility. The key steps typically include condensation reactions between appropriate precursors followed by functional group modifications such as bromination and alkylation. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound, making it more accessible for medicinal chemistry applications.

The pharmacological evaluation of 3-bromo-2-propylimidazo[1,2-apyridine] has revealed promising results in preclinical studies. In vitro assays have shown that derivatives of this scaffold exhibit inhibitory activity against various kinases and other enzymes relevant to disease pathways. Additionally, computational modeling studies have been employed to predict binding modes and optimize molecular interactions between 3-bromo-2-propylimidazo[1,2-apyridine] derivatives and their target proteins.

The development of novel therapeutic agents requires not only potent biological activity but also favorable pharmacokinetic properties. 3-bromo-2-propylimidazo[1,2-apyridine] derivatives have been subjected to rigorous pharmacokinetic studies to assess their absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET). These studies are crucial for determining the feasibility of moving promising candidates into clinical development.

The role of computational chemistry in drug discovery cannot be overstated. Molecular modeling techniques have been instrumental in understanding the interactions between 3-bromo-2-propylimidazo[1,2-apyridine] derivatives and biological targets at an atomic level. By leveraging these tools, researchers can design molecules with enhanced affinity and selectivity while minimizing off-target effects.

In conclusion, 3-bromo-2-propylimidazo[1,2-apyridine](CAS No. 2138531-50-5) represents a valuable scaffold for medicinal chemistry research with significant potential in developing novel therapeutic agents. Its unique structural features make it an attractive candidate for further exploration in drug discovery programs targeting various diseases. As our understanding of biological pathways continues to evolve, 3-bromo-2-propylimidazo[1,2-apyridine] will likely remain at the forefront of innovation in pharmaceutical research.

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